molecular formula C10H7Cl2N B152349 2,6-Dichloro-3-methylquinoline CAS No. 132118-32-2

2,6-Dichloro-3-methylquinoline

Cat. No. B152349
CAS RN: 132118-32-2
M. Wt: 212.07 g/mol
InChI Key: NGCCQISMNZBKJJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylquinoline is a chlorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with the chemical formula C9H7N. They are known for their diverse applications in medicinal chemistry due to their bioactive properties. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related quinoline compounds, which can be used to infer some aspects of the target molecule's behavior and properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple and inexpensive raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitrification, and chlorination, starting from 4-methoxyaniline, and resulted in a high yield of 85% . Similarly, the synthesis of methylenedioxy-bearing quinoline derivatives was performed using a one-pot reaction under ultrasound irradiation conditions, which is indicative of the innovative methods employed in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The presence of substituents like chlorine and methyl groups can influence the molecular conformation and intermolecular interactions. For example, novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline exhibit nonclassical C-H...O/N interactions, which can affect the compound's physical properties and reactivity .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including hydrogen bonding, arylation, and nucleophilic addition. The crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with different chloro-nitrobenzoic acids demonstrate the ability of quinolines to form stable hydrogen bonds . Additionally, the DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines shows the potential for functionalizing the quinoline core .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. The presence of electron-withdrawing groups such as chlorine can affect the electron density of the aromatic system, potentially altering properties like solubility, melting point, and reactivity. The synthesis and structural proof of 1-methyl-3-imino-4-hydroxy-4-phenyl-6-chloro-1,2,3,4-tetrahydroquinoline-2-one provide insights into the transformation products and their properties .

Scientific Research Applications

Synthesis and Structural Elucidation

A study by Murugavel et al. (2017) explored the synthesis of novel chloroquinoline derivatives, including 1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone (DCPQE), with significant antioxidant properties. These compounds were subjected to various analyses, including FT-IR, NMR, and X-ray diffraction, indicating potential for use in antioxidant applications (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).

Antimicrobial and Antifungal Activities

Tabassum et al. (2014) synthesized a series of novel 2-chloroquinolin-3-yl ester derivatives, including compounds related to 2,6-dichloro-3-methylquinoline. They found these compounds displayed notable ABTS radical-scavenging activity and antimicrobial properties against various bacterial and fungal species (Tabassum, Kumara, Jasinski, Millikan, Yathirajan, Ganapathy, Sowmya, More, Nagendrappa, Kaur, & Jose, 2014).

Anti-Cancer Potential

Somvanshi et al. (2008) reported the synthesis and crystal structure of 2,4-dichloro-6-methylquinoline, a compound structurally similar to this compound. This compound showed cytotoxic and apoptotic activities against the human oral squamous carcinoma (KB) cell line, indicating potential as an anti-cancer agent (Somvanshi, Subashini, Dhanasekaran, Arulprakash, Das, & Dey, 2008).

Antioxidant Activity

A study by Kim et al. (2014) investigated the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including structures related to this compound. These compounds showed potential as natural preservatives against foodborne bacteria due to their strong antioxidant activities (Kim, Lee, Yang, & Lee, 2014).

Safety and Hazards

The safety data sheet for 2,6-Dichloro-3-methylquinoline indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound may cause skin irritation, serious eye irritation, and drowsiness or dizziness .

properties

IUPAC Name

2,6-dichloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCCQISMNZBKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577118
Record name 2,6-Dichloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132118-32-2
Record name 2,6-Dichloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132118-32-2
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